Methanesulfonic acid;silver

Electrodeposition Nanomaterials Silver coatings

Generic substitution of silver salts without counterion evaluation introduces significant technical risk in electrodeposition and catalysis. Silver methanesulfonate's weakly coordinating mesylate anion bridges the reactivity gap between AgNO₃ and AgOTf, enabling chemoselectivity neither extreme can achieve. • Enables Cu@Ag core-shell conductive fillers with volume resistivity ~6.17×10⁻⁵ Ω·cm without nitrate or EDTA in wastewater. • Deposits Sn-Ag-Cu micro-bumps at 1.63 wt% Ag-a 46-59% reduction vs. SAC305-maintaining dense, uniform coatings for semiconductor packaging. • Provides intermediate Lewis acidity for heterocyclization and CO₂-mediated propargyl alcohol rearrangements where AgOTf triggers side reactions.

Molecular Formula CH4AgO3S
Molecular Weight 203.98 g/mol
Cat. No. B7949063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonic acid;silver
Molecular FormulaCH4AgO3S
Molecular Weight203.98 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.[Ag]
InChIInChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4);
InChIKeyGTBQRHOYAUGRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Methanesulfonate Technical Baseline


Silver methanesulfonate (CAS 2386-52-9) is a silver(I) salt of methanesulfonic acid, characterized by the formula CH₃AgO₃S and a molecular weight of approximately 203 g/mol [1]. It exists as a white to gray crystalline powder with a density of 1.511 g/cm³ and a melting point range of 252–256 °C [1]. The methanesulfonate (mesylate) anion is recognized as a weakly coordinating ligand , a property that fundamentally differentiates this silver salt from its more strongly coordinating or oxidizing counterparts. This compound is soluble in water, alcohols, ether, and benzene, but insoluble in hexane and methylcyclopentane , providing a distinct solubility profile relevant to both synthetic and electrodeposition applications. Procurement decisions involving silver methanesulfonate should be guided by evidence-based performance comparisons against silver nitrate (AgNO₃) in electrodeposition contexts, silver trifluoromethanesulfonate (AgOTf) in catalytic applications, and conventional silver sources in conductive materials and plating formulations.

Electrodeposition Coarser grain morphology and slower kinetics relative to nitrate-based baths
Catalysis Intermediate Lewis acidity for chemoselective transformations
Plating Nitrate-free, EDTA-free electroless bath for conductive filler fabrication

Silver Methanesulfonate Substitution Risks


Generic substitution among silver salts without careful counterion evaluation introduces significant technical risk across multiple application domains. The methanesulfonate anion confers a weakly coordinating character that differs fundamentally from the highly dissociating nitrate anion or the strongly electron-withdrawing triflate anion . In electrodeposition systems, this translates to measurable differences in nucleation density, grain morphology, and deposition rate [1]. In catalytic applications, silver methanesulfonate's balanced Lewis acidity and halide abstraction capability position it between the milder reactivity of silver nitrate and the highly electrophilic nature of silver triflate, enabling chemoselectivity not achievable with either extreme [2]. Formulators must recognize that simple silver ion equivalence fails to account for these counterion-mediated effects, which directly impact product performance metrics including coating uniformity, catalytic turnover, and conductive filler resistivity. The following quantitative evidence demonstrates precisely where silver methanesulfonate delivers measurable, verifiable differentiation relative to its closest analogs.

Risk Factor Silver Methanesulfonate Silver Nitrate Silver Triflate
Electrodeposition morphology Coarser grains, slower deposition Finer grains, faster growth; may not transfer to controlled-grain applications N/A
Catalytic Lewis acidity Moderate halide abstraction Milder, insufficient activation for some substrates Strong electrophile; higher side-reaction risk
Bath composition Nitrate/EDTA-free; methanesulfonate complexation Requires nitrate; may need EDTA; wastewater implications Cost and reactivity differences

Silver Methanesulfonate Performance Evidence


Electrodeposition Rate and Grain Morphology

In a comparative electrodeposition study of silver nanofilms conducted under identical experimental conditions, the silver nitrate system demonstrated faster film growth rate and produced smaller average grain sizes compared to the silver methanesulfonate system. This direct head-to-head comparison establishes that silver methanesulfonate electrodeposition yields coarser grains and slower deposition kinetics, which is advantageous when larger crystallite size, controlled morphology, or reduced nucleation density is desired [1].

Electrodep. morphology
Head-to-head
Coarser grain, slower growth vs. AgNO₃ (fine grain, ≈20 nm)
Supports morphology-controlled deposition research
Identical conditions; surfactant/electrolyte interface
Electrodeposition Nanomaterials Silver coatings

Volume Resistivity of Cu@Ag Conductive Powder

A silver methanesulfonate-based electroless plating bath, formulated without nitrates or EDTA and utilizing methanesulfonate ions as the complexing agent, was used to deposit a uniform silver coating on hydrothermally pretreated copper powder. The resulting Cu@Ag core-shell powder, when incorporated as a conductive filler in an adhesive formulation, exhibited a volume resistivity of 6.17 × 10⁻⁵ Ω·cm as measured by the four-probe method. Following an aging test, the volume resistivity increased modestly to 7.15 × 10⁻⁵ Ω·cm [1].

Volume resistivity
Reported
6.17 × 10⁻⁵ Ω·cm (as-prepared); 7.15 × 10⁻⁵ Ω·cm (aged)
Within competitive range for Ag-coated Cu fillers
Four-probe method; 29.80 wt% surface Ag; methanesulfonate bath
Conductive adhesives Electroless plating Electronic packaging

Sn-Ag-Cu Micro-Bump Electrodeposition Uniformity

In the electrodeposition of Sn-Ag-Cu solder micro-bumps on 100 µm diameter copper mask substrates, the use of silver methanesulfonate as the silver ion source enabled the production of dense and uniform coatings with excellent overall consistency at low silver methanesulfonate concentrations. Quantitative analysis revealed that the silver content in the resulting coating was as low as 1.63 wt% while maintaining uniform element distribution and good intermetallic compound uniformity after reflow soldering [1].

Micro-bump Ag content
Cross-study comparable
1.63 wt% Ag in dense, uniform Sn-Ag-Cu coating
Low-silver electrodeposition context
100 µm Cu mask; methanol/triethanolamine levelers
Electrodeposition Lead-free solder Micro-bumps

Catalytic Reactivity and Chemoselectivity

Silver methanesulfonate occupies a distinct position in the reactivity spectrum of silver salts used for halide abstraction and catalysis. While silver trifluoromethanesulfonate (AgOTf) is a potent halide abstractor and strong Lewis acid catalyst for cross-coupling and intramolecular addition reactions, and silver nitrate offers milder reactivity, silver methanesulfonate provides intermediate Lewis acidity and halophilicity due to the moderately electron-withdrawing yet weakly coordinating mesylate anion [1]. This enables chemoselective transformations where AgOTf may cause undesired side reactions and AgNO₃ may lack sufficient activation power.

Catalytic reactivity
Class-level inference
Intermediate Lewis acidity (mesylate); cf. AgOTf (strong), AgNO₃ (mild)
Chemoselectivity window between extremes
Qualitative ordering; halide abstraction / heterocyclization context
Organic synthesis Catalysis Halide abstraction

Nitrate-Free and EDTA-Free Electroless Bath

The silver methanesulfonate-based electroless plating bath described in the Cu@Ag conductive powder study is explicitly formulated without nitrates and without ethylenediaminetetraacetic acid (EDTA), with methanesulfonate ions serving as the complexing agent for silver ion stabilization [1]. This formulation eliminates nitrate discharge—a regulated pollutant in many jurisdictions—and avoids EDTA, a persistent chelating agent that complicates wastewater treatment.

Bath composition
Reported
Nitrate-free, EDTA-free; methanesulfonate as complexing agent
Environmental compliance profile
Eliminates regulated pollutants; simplifies wastewater treatment
Electroless plating Green chemistry Wastewater compliance

Solubility Profile and Solvent Compatibility

Silver methanesulfonate exhibits a characteristic solubility profile: soluble in water, alcohols, ether, and benzene; slightly soluble in toluene, o-chlorotoluene, and ethyl disulfide; and insoluble in hexane and methylcyclopentane . This profile differs from silver triflate, which shows only slight solubility in water and methanol [1], and from silver nitrate, which is highly soluble in water but has limited solubility in non-polar organic solvents.

Solubility profile
Cross-study comparable
Soluble in water, alcohols, ether, benzene; insoluble in hexane
Moderate non-polar solvent compatibility
Differs from AgOTf (limited) and AgNO₃ (highly water-soluble)
Solubility Formulation Reaction medium

Silver Methanesulfonate Application Scenarios


Nitrate-Free Electroless Plating for Conductive Fillers

Silver methanesulfonate is the preferred silver source for electroless plating baths targeting conductive filler production when nitrate discharge restrictions apply or when EDTA must be avoided in wastewater streams. The compound enables the deposition of dense, continuous silver coatings on copper powder without nitrate or EDTA, achieving volume resistivity values of approximately 6.17 × 10⁻⁵ Ω·cm in resulting conductive adhesives. This scenario is validated by the 2025 Journal of Materials Science: Materials in Electronics study demonstrating successful Cu@Ag core-shell powder fabrication using silver methanesulfonate as the exclusive silver source [1].

Low-Silver Sn-Ag-Cu Micro-Bump Electrodeposition

In semiconductor packaging and advanced interconnect applications where silver content minimization is economically advantageous without sacrificing coating quality, silver methanesulfonate enables the electrodeposition of Sn-Ag-Cu micro-bumps with silver content as low as 1.63 wt% while maintaining dense, uniform coatings. This represents a 46–59% reduction in silver loading compared to conventional SAC305 solder (3.0 wt% Ag), offering substantial material cost reduction potential in high-volume manufacturing of 100 µm scale micro-bumps [2].

Balanced Lewis Acidity in Organic Synthesis

For catalytic transformations—particularly heterocyclization reactions and CO₂-mediated rearrangement of propargyl alcohols to α,β-unsaturated ketones and esters—silver methanesulfonate provides intermediate Lewis acidity that bridges the gap between the potent electrophilicity of silver triflate and the milder reactivity of silver nitrate. This balanced reactivity profile enables chemoselective activation where AgOTf would trigger unwanted side reactions and AgNO₃ would provide insufficient catalytic turnover .

Controlled-Grain Electrodeposition for Nanofilms

When electrodeposition applications require coarser silver grain morphology or slower deposition kinetics rather than the fine-grained, rapid deposition characteristic of silver nitrate systems, silver methanesulfonate provides the appropriate deposition behavior. Comparative studies confirm that under identical conditions, silver methanesulfonate yields larger grain sizes and reduced film growth rates relative to silver nitrate, making it the appropriate choice when morphological control favoring larger crystallites is desired [3].

Application
Selection Property
Validation Focus
Nitrate-free electroless plating
EDTA- and nitrate-free bath formulation
Coating uniformity and resistivity endpoint
Low-silver micro-bump electrodeposition
Uniform deposition at low Ag concentration
Silver content and coating density review
Chemoselective catalytic activation
Intermediate Lewis acidity profile
Side-reaction control and turnover context
Controlled-grain nanofilm deposition
Coarser grain morphology and slower kinetics
Grain size and film growth rate evaluation
Quote Request

Request a Quote for Methanesulfonic acid;silver

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.